2,4-Dimethyl-5-nitrobenzonitrile

Vue d'ensemble

Description

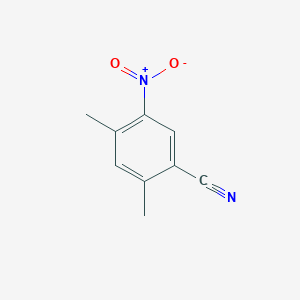

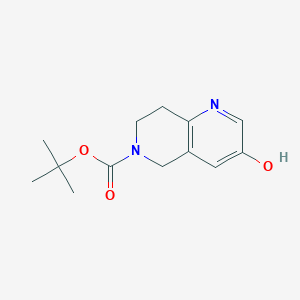

2,4-Dimethyl-5-nitrobenzonitrile is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .

Molecular Structure Analysis

The InChI code for 2,4-Dimethyl-5-nitrobenzonitrile is 1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,4-Dimethyl-5-nitrobenzonitrile is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Nitration and Rearrangement

The nitration of dimethylbenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile, has been studied. Reactions of 2,3- and 3,4-dimethylbenzonitriles with nitric acid in acetic anhydride yield 1,4-(nitroacetoxy-) adducts, leading to products such as 2,4-dimethyl-5-nitrobenzonitrile. These reactions also involve a thermolysis process resulting in the formation of the original dimethylbenzonitrile along with its nitro derivatives (Fischer & Greig, 1973).

Heat Capacities and Phase Transitions

Thermophysical studies have been conducted on various isomers of nitrobenzonitriles, including 2,4-dimethyl-5-nitrobenzonitrile. These studies involve differential scanning calorimetry to measure heat capacities, temperatures, enthalpies, and entropies of fusion and phase transitions (Jiménez et al., 2002).

Potential Applications in Nucleoside Modifications

- Antiviral Properties: Research on base pairs of 4-amino-3-nitrobenzonitrile and its analogues has proposed new mutagenic modified nucleosides for potential use as antiviral prodrugs. These modified nucleosides are designed to disrupt DNA/RNA helix formation, making them potential candidates for clinical applications (Palafox et al., 2022).

Pharmaceutical Synthesis

- Gefitinib Synthesis: 2,4-Dimethyl-5-nitrobenzonitrile derivatives have been used in the synthesis of pharmaceutical compounds such as Gefitinib. This process involves transfer hydrogenation and other chemical transformations, highlighting the compound's utility in complex organic syntheses (Jin et al., 2005).

Molecular Structure Analysis

- Rotational Spectroscopy Studies: The molecular structures of nitrobenzonitrile derivatives have been analyzed using rotational spectroscopy. This research helps in understanding the structural impacts of electron-withdrawing substituents on the phenyl ring, which is crucial in designing molecules with specific electronic properties (Graneek et al., 2018).

Propriétés

IUPAC Name |

2,4-dimethyl-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-7(2)9(11(12)13)4-8(6)5-10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCHWOZARCTQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-5-nitrobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)

![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)